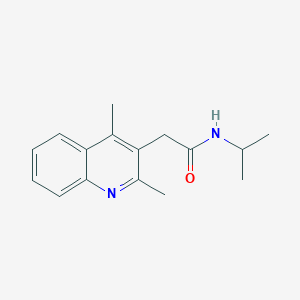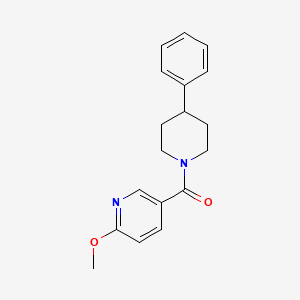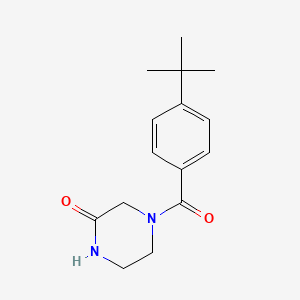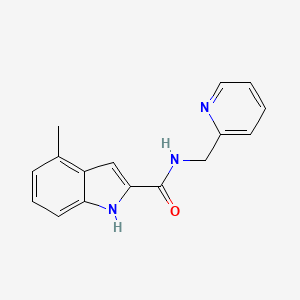
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide, also known as MPI-0479605, is a small-molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of indole-3-carboxamide compounds and has been found to have potent anti-tumor activity in preclinical studies.
Mécanisme D'action
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide selectively inhibits the activity of ATM by binding to its kinase domain. This results in the inhibition of ATM-mediated phosphorylation of downstream targets involved in DNA damage repair. The accumulation of DNA damage ultimately leads to cell death.
Biochemical and Physiological Effects
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide has been found to have potent anti-tumor activity in preclinical studies. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to sensitize cancer cells to radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide has several advantages as a research tool. It is a small-molecule inhibitor that can be easily synthesized and has good bioavailability. In addition, it has been extensively studied and validated as a specific inhibitor of ATM activity.
However, there are also limitations to the use of 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide in lab experiments. It has been found to have off-target effects on other kinases, which can complicate the interpretation of results. In addition, its potency and selectivity may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for the study of 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide. One area of research is the development of more potent and selective inhibitors of ATM activity. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide as a cancer treatment.
Méthodes De Synthèse
The synthesis of 1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide involves the reaction of 3-bromo-1-methylindole with pyridine-3-amine, followed by the addition of ethyl chloroformate and triethylamine. The resulting intermediate is then treated with sodium hydroxide to yield the final product.
Applications De Recherche Scientifique
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been found to selectively inhibit the activity of the DNA damage response kinase ATM, which plays a crucial role in the repair of DNA damage. Inhibition of ATM activity results in the accumulation of DNA damage and ultimately leads to cell death.
Propriétés
IUPAC Name |
1-methyl-N-pyridin-3-ylindole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-18-10-13(12-6-2-3-7-14(12)18)15(19)17-11-5-4-8-16-9-11/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTMFCXCDVVSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(pyridin-3-yl)-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(2,3-Dimethylphenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7471006.png)


![[1-[4-(Difluoromethoxy)anilino]cyclohexyl]phosphonic acid](/img/structure/B7471026.png)
![N-[3-[(3S)-3-(trifluoromethyl)piperidin-1-yl]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7471041.png)
